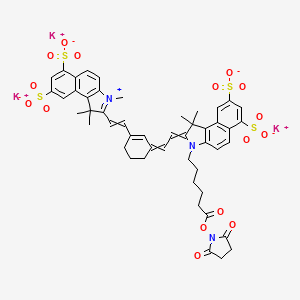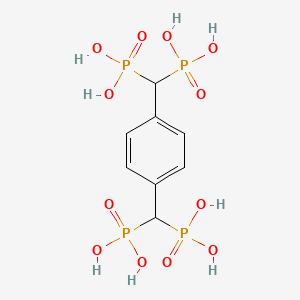
(1,4-Phenylenedimethylidyne)tetrakisphosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,4-Phenylenedimethylidyne)tetrakisphosphonic acid is a chemical compound with the molecular formula C8H14O12P4 and a molecular weight of 426.08 g/mol It is known for its unique structure, which includes a phenylene group bonded to four phosphonic acid groups through methylene bridges
Méthodes De Préparation
The synthesis of (1,4-Phenylenedimethylidyne)tetrakisphosphonic acid typically involves the reaction of 1,4-phenylenedimethylidyne with phosphonic acid derivatives under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine. Industrial production methods may involve scaling up these reactions in large reactors with precise temperature and pressure controls to ensure high yield and purity.
Analyse Des Réactions Chimiques
(1,4-Phenylenedimethylidyne)tetrakisphosphonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized phosphonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phosphonic acid derivatives.
Applications De Recherche Scientifique
(1,4-Phenylenedimethylidyne)tetrakisphosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions, which can be studied for their catalytic properties.
Biology: The compound is investigated for its potential as a chelating agent in biological systems, where it can bind to metal ions and affect various biochemical processes.
Medicine: Research is ongoing to explore its use in drug delivery systems, where its ability to form stable complexes with metal ions can be utilized to transport therapeutic agents to specific targets in the body.
Mécanisme D'action
The mechanism of action of (1,4-Phenylenedimethylidyne)tetrakisphosphonic acid involves its ability to chelate metal ions. By binding to metal ions, the compound can influence various molecular targets and pathways. For example, in biological systems, it can inhibit the activity of metalloenzymes by sequestering the metal ions required for their catalytic function. This chelation mechanism is also utilized in industrial applications, where the compound forms protective layers on metal surfaces to prevent corrosion .
Comparaison Avec Des Composés Similaires
(1,4-Phenylenedimethylidyne)tetrakisphosphonic acid can be compared to other phosphonic acid derivatives, such as:
Ethylenediaminetetra(methylenephosphonic acid): Similar in its ability to chelate metal ions but differs in its structural framework.
Nitrilotris(methylenephosphonic acid): Another chelating agent with a different central scaffold but similar functional groups.
1-Hydroxyethane-1,1-diphosphonic acid: Known for its use in preventing scale formation in water systems, it shares the phosphonic acid groups but has a simpler structure.
These comparisons highlight the unique structure of this compound, which provides distinct properties and applications in various fields.
Propriétés
Formule moléculaire |
C8H14O12P4 |
|---|---|
Poids moléculaire |
426.08 g/mol |
Nom IUPAC |
[[4-(diphosphonomethyl)phenyl]-phosphonomethyl]phosphonic acid |
InChI |
InChI=1S/C8H14O12P4/c9-21(10,11)7(22(12,13)14)5-1-2-6(4-3-5)8(23(15,16)17)24(18,19)20/h1-4,7-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20) |
Clé InChI |
IVIVPEVEOQYMDE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(P(=O)(O)O)P(=O)(O)O)C(P(=O)(O)O)P(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


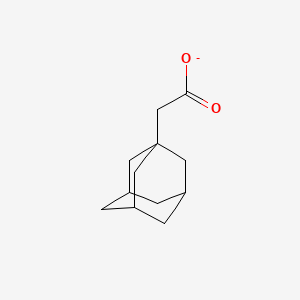

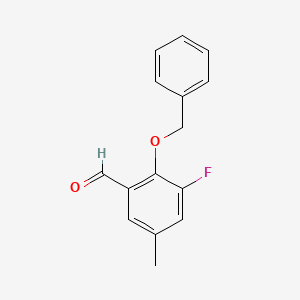


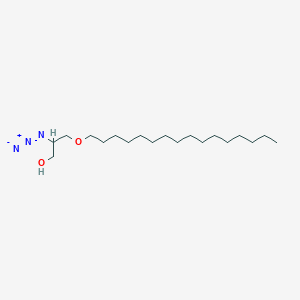
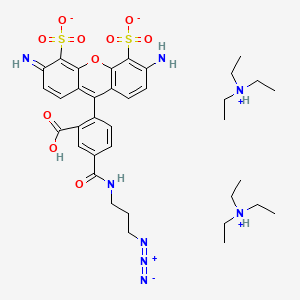

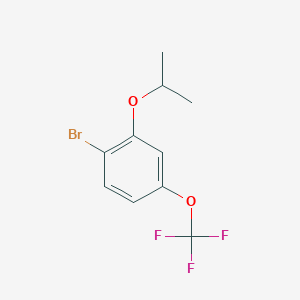

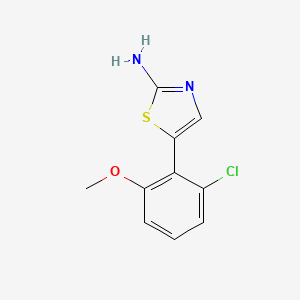
![2-Chloro-7-methyl-4-(pyrimidin-5-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14764230.png)
